N-[3-(1,3-benzoxazol-2-yl)phenyl]-1-methanesulfonylpyrrolidine-2-carboxamide N-[3-(1,3-benzoxazol-2-yl)phenyl]-1-methanesulfonylpyrrolidine-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1219158-96-9
VCID: VC11994795
InChI: InChI=1S/C19H19N3O4S/c1-27(24,25)22-11-5-9-16(22)18(23)20-14-7-4-6-13(12-14)19-21-15-8-2-3-10-17(15)26-19/h2-4,6-8,10,12,16H,5,9,11H2,1H3,(H,20,23)
SMILES: CS(=O)(=O)N1CCCC1C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3
Molecular Formula: C19H19N3O4S
Molecular Weight: 385.4 g/mol

N-[3-(1,3-benzoxazol-2-yl)phenyl]-1-methanesulfonylpyrrolidine-2-carboxamide

CAS No.: 1219158-96-9

Cat. No.: VC11994795

Molecular Formula: C19H19N3O4S

Molecular Weight: 385.4 g/mol

* For research use only. Not for human or veterinary use.

N-[3-(1,3-benzoxazol-2-yl)phenyl]-1-methanesulfonylpyrrolidine-2-carboxamide - 1219158-96-9

Specification

CAS No. 1219158-96-9
Molecular Formula C19H19N3O4S
Molecular Weight 385.4 g/mol
IUPAC Name N-[3-(1,3-benzoxazol-2-yl)phenyl]-1-methylsulfonylpyrrolidine-2-carboxamide
Standard InChI InChI=1S/C19H19N3O4S/c1-27(24,25)22-11-5-9-16(22)18(23)20-14-7-4-6-13(12-14)19-21-15-8-2-3-10-17(15)26-19/h2-4,6-8,10,12,16H,5,9,11H2,1H3,(H,20,23)
Standard InChI Key HUOZBOJNMZMCNJ-UHFFFAOYSA-N
SMILES CS(=O)(=O)N1CCCC1C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3
Canonical SMILES CS(=O)(=O)N1CCCC1C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3

Introduction

Chemical Identification and Structural Characteristics

Molecular Identity

N-[3-(1,3-Benzoxazol-2-yl)phenyl]-1-methanesulfonylpyrrolidine-2-carboxamide (CAS No. 1219158-96-9) is characterized by the following identifiers:

  • IUPAC Name: N-[3-(1,3-Benzoxazol-2-yl)phenyl]-1-methylsulfonylpyrrolidine-2-carboxamide

  • Molecular Formula: C₁₉H₁₉N₃O₄S

  • Molecular Weight: 385.4 g/mol

  • SMILES: CS(=O)(=O)N1CCCC1C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3

  • InChIKey: HUOZBOJNMZMCNJ-UHFFFAOYSA-N

The benzoxazole moiety (a fused bicyclic structure of benzene and oxazole) contributes to its planar aromaticity, while the methanesulfonyl-pyrrolidine group introduces steric bulk and polarizability, critical for target binding .

Structural Analysis

X-ray crystallography and NMR studies confirm that the methanesulfonyl group adopts a trigonal planar geometry, optimizing hydrogen-bonding interactions with biological targets. The pyrrolidine ring’s puckered conformation enhances solubility in polar solvents .

Synthesis and Optimization

Synthetic Pathways

The compound is synthesized via multi-step reactions, as outlined below:

StepReaction TypeReagents/ConditionsKey Intermediate
1Benzoxazole formation2-Aminophenol + Aldehyde, Cu catalysis2-Arylbenzoxazole
2Pyrrolidine functionalizationMethanesulfonyl chloride, i-Pr₂NEtMethanesulfonyl-pyrrolidine
3Amide couplingEDC/HOBt, CH₂Cl₂Final carboxamide product

Copper-catalyzed cyclization (Step 1) achieves yields >85% under mild conditions . Step 2 utilizes sulfonation at room temperature to attach the methanesulfonyl group, while Step 3 employs carbodiimide-mediated coupling for amide bond formation .

Catalytic Innovations

Recent advances leverage Fe₃O₄@SiO₂-SO₃H nanoparticles as reusable catalysts, reducing reaction times from 12 hours to 40 minutes and improving yields to 92% . This method eliminates solvent use, aligning with green chemistry principles.

Physicochemical Properties

Stability and Solubility

  • Aqueous Solubility: 82 μM (pH 7.4)

  • Thermal Stability: Decomposes at 218°C (DSC)

  • Plasma Stability: Half-life >2 hours in mouse plasma

  • Liver Microsomal Stability: Half-life <15 minutes, indicating rapid hepatic metabolism

The compound’s logP value of 2.7 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility .

Biological Activities and Mechanisms

Antimicrobial Activity

In vitro assays demonstrate potent activity against Gram-negative pathogens:

PathogenMIC (µg/mL)MBC (µg/mL)Target Pathway
Pseudomonas aeruginosa3264Quorum sensing inhibition
Escherichia coli1632Biofilm disruption

The benzoxazole core disrupts bacterial quorum sensing by competitively inhibiting autoinducer binding to LuxR-type receptors .

Cell LineIC₅₀ (µM)Mechanism
MCF-712.5PARP-2 inhibition (↓85%)
MDA-MB-2316.25Caspase-3 activation (↑300%)

The compound induces apoptosis via PARP-2 inhibition, preventing DNA repair in BRCA-mutated cells . Synergy with doxorubicin (Combination Index: 0.3) highlights its potential in combination therapies .

Pharmacokinetics and ADME Profile

  • Absorption: Cₘₐₓ = 1.2 µg/mL (oral, 50 mg/kg in mice)

  • Distribution: Volume of distribution (Vd) = 2.1 L/kg, indicating tissue penetration

  • Metabolism: Hepatic CYP3A4-mediated oxidation to sulfone and pyrrolidine-N-oxide metabolites

  • Excretion: 70% fecal, 30% renal (t₁/₂ = 3.2 hours)

Poor oral bioavailability (F = 22%) necessitates formulation optimization, such as nanoemulsions or prodrug strategies .

Future Research Directions

Target Optimization

Molecular docking studies predict high affinity for HSP90 (ΔG = -9.8 kcal/mol) and PI3Kγ (ΔG = -8.5 kcal/mol), suggesting unexplored therapeutic avenues .

Synthetic Scalability

Continuous-flow microreactors could enhance yield (>95%) and reduce waste in large-scale synthesis .

Clinical Translation

Phase I trials should evaluate safety in oncological contexts, prioritizing patients with PARP-resistant malignancies .

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